O-Anisidine
Overview
Description
O-Anisidine, also known as 2-methoxyaniline, is an organic compound with the chemical formula CH₃OC₆H₄NH₂. It is a colorless to yellow liquid that turns brown upon exposure to air due to oxidation. This compound is one of the three isomers of methoxy-containing aniline derivatives and is primarily used in the manufacture of dyes and pigments .
Mechanism of Action
Target of Action
O-Anisidine, also known as 2-Methoxyaniline , is an organic compound that is primarily used in the manufacture of dyes . It is also a precursor to other chemical compounds . The primary targets of this compound are the polyphenols found in the heartwood of trees . When an acid solution of this compound is applied to the wood, it reacts with these polyphenols to form a reddish-brown azo dye .
Mode of Action
The interaction of this compound with its targets involves a process known as diazotization . In this process, a sodium nitrite solution is added to an acid solution of this compound . This mixture is then applied to the wood, where it reacts with the polyphenols in the heartwood . The result of this reaction is the formation of a reddish-brown azo dye .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reaction of the compound with polyphenols in the heartwood of trees . This reaction results in the formation of an azo dye, which gives the wood a reddish-brown color . The downstream effects of this pathway are primarily aesthetic, changing the color of the wood.
Result of Action
The primary result of this compound’s action is the formation of a reddish-brown azo dye when it reacts with polyphenols in the heartwood of trees . This dye gives the wood a distinct color, which can be desirable for certain applications. It should be noted that this compound is classified as a potential occupational carcinogen , indicating that exposure to the compound could have harmful effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a dangerous pollutant from the production of dyes and is listed as a hazardous waste . This suggests that its use and disposal must be carefully managed to prevent environmental contamination. Additionally, the reaction of this compound with polyphenols to form an azo dye may be influenced by factors such as the pH of the solution and the temperature of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving O-Anisidine are initiated by the attack of an OH radical . This interaction leads to the degradation of this compound, which is important for mitigating its harmful effects .
Cellular Effects
Given its carcinogenic properties, it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the attack of an OH radical, leading to its degradation . This process involves various pre- and post-reactive complexes and pathways of OH additions and H-atom abstractions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows fast degradation with an estimated average tropospheric lifetime of 9.7 minutes at 272 K . This highlights the importance of understanding the temporal effects of this compound on cellular function.
Metabolic Pathways
The degradation of this compound initiated by the attack of an OH radical suggests that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Anisidine is typically synthesized through the methanolysis of 2-chloronitrobenzene. The reaction involves the following steps:
Methanolysis: 2-chloronitrobenzene reacts with sodium methoxide (NaOCH₃) to form 2-nitroanisole. [ \text{NaOCH}_3 + \text{ClC}_6\text{H}_4\text{NO}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + \text{NaCl} ]
Reduction: The resulting 2-nitroanisole is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid. [ \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + 3\text{Fe} + 6\text{HCl} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2 + 3\text{FeCl}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: O-Anisidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as 4-nitroanisidine.
Reduction: It can be reduced to form compounds like O-dianisidine.
Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form nitro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.
Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.
Major Products:
Oxidation: 4-nitroanisidine
Reduction: O-dianisidine
Substitution: Various nitro derivatives depending on the position of substitution
Scientific Research Applications
O-Anisidine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
O-Anisidine is similar to other methoxy-containing aniline derivatives such as:
- M-Anisidine (3-methoxyaniline)
- P-Anisidine (4-methoxyaniline)
Uniqueness:
- This compound is unique due to its position of the methoxy group on the ortho position relative to the amino group, which influences its reactivity and the types of reactions it undergoes.
- M-Anisidine and P-Anisidine have the methoxy group on the meta and para positions, respectively, which results in different chemical properties and applications .
Properties
IUPAC Name |
2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO, Array | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99742-70-8, 134-29-2 (hydrochloride) | |
Record name | 2-Methoxyaniline homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99742-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023877 | |
Record name | 2-Anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.] | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 2-methoxy- | |
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Record name | o-Anisidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
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Record name | o-Anisidine | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1% | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10 | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
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URL | https://haz-map.com/Agents/297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Mechanism of Action |
2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans., The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential. | |
Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w). | |
Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F]. | |
CAS No. |
90-04-0 | |
Record name | O-ANISIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyaniline | |
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Record name | o-Anisidine | |
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Record name | 2-Methoxyaniline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3122 | |
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Record name | Benzenamine, 2-methoxy- | |
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Record name | 2-Anisidine | |
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Record name | o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.785 | |
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Record name | O-ANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUX042F201 | |
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Record name | o-Anisidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
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Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
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Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/BZ528CD0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F | |
Record name | O-ANISIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2488 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Anisidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-ANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Anisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is O-Anisidine and why is it a concern?
A1: this compound (2-methoxyaniline) is an industrial chemical primarily used in dye manufacturing. It raises concern due to its classification as a potential human carcinogen, particularly for bladder cancer. [, , ]
Q2: How does this compound exert its carcinogenic effects?
A2: this compound is metabolized in the body into N-(2-methoxyphenyl)hydroxylamine, a reactive metabolite. This metabolite can form adducts with DNA, primarily targeting deoxyguanosine. These DNA adducts can disrupt normal cellular processes and potentially lead to cancer. [, , ]
Q3: Which organs are most affected by this compound exposure?
A3: While this compound metabolites are found in various organs, the urinary bladder exhibits the highest levels and most persistent DNA adduct formation, indicating a key target for its carcinogenicity. [, ]
Q4: Can enzymes in the body activate this compound to its carcinogenic form?
A4: Yes, both cytochrome P450 enzymes, particularly CYP2E1, and prostaglandin H synthase (PHS) can metabolize this compound to N-(2-methoxyphenyl)hydroxylamine. This emphasizes the potential for this compound activation in humans, as analogous enzymes are present in human livers. [, , ]
Q5: Is there evidence of this compound causing cancer in animals?
A5: Yes, studies show that this compound causes urinary bladder tumors in both rats and mice. Additionally, administration of 5-nitro-O-Anisidine, a related compound, led to various tumor types in rats and hepatocellular carcinomas in female mice, further supporting the carcinogenic potential of this compound and its derivatives. [, ]
Q6: Are there any biomarkers to assess this compound exposure and effects?
A6: Research suggests that elevated levels of specific DNA adducts, particularly N-(deoxyguanosin-8-yl)-2-methoxyaniline, can serve as a biomarker for this compound exposure and may aid in understanding its carcinogenic mechanisms. []
Q7: What are the major metabolic pathways of this compound?
A7: this compound undergoes both ring oxidation and amine group acetylation. Major metabolites found in rat urine include N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline. []
Q8: What is the role of cytochrome P450 enzymes in this compound metabolism?
A8: Cytochrome P450 enzymes, specifically CYP1A, CYP2B, CYP2E, and CYP3A subfamilies, play a significant role in this compound metabolism. Notably, rabbit CYP2E1 exhibits the highest efficiency in oxidizing this compound in vitro. [, ]
Q9: How is N-(2-methoxyphenyl)hydroxylamine, a key metabolite of this compound, further metabolized?
A9: Rat hepatic microsomes primarily metabolize N-(2-methoxyphenyl)hydroxylamine back to this compound. Minor metabolic products include o-aminophenol and two unidentified metabolites. Several cytochrome P450 enzymes, including CYP2C, CYP2E1, CYP2D, and CYP2A, contribute to this reduction process. []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol. []
Q11: What are the spectroscopic characteristics of this compound?
A11: Density Functional Theory (DFT) calculations using B3LYP functional and 6-311++G** basis set provide insights into this compound's spectroscopic properties:
- NMR spectra (13C and 1H): Chemical shift calculations correlate with experimental data and aid in assigning experimental NMR signals. []
Q12: How does the non-planarity of the amino group in this compound affect its structure?
A12: DFT calculations reveal two stable and virtually degenerate conformers of this compound due to the non-planarity of the amino group. These conformers exist at room temperature. []
Q13: Can this compound be used to create conducting polymers?
A13: Yes, this compound serves as a monomer in producing conducting polymers like poly(this compound) [POA]. This polymer exhibits interesting electrochemical and optical properties and finds applications in various fields. [, , , , , , , , , , , , ]
Q14: How does the presence of the methoxy group in this compound affect its polymerization?
A14: The methoxy group in this compound influences its reactivity during polymerization. Studies show that this compound exhibits a higher tendency for homopolymerization compared to copolymerization with aniline. This difference in reactivity leads to a higher content of this compound units in copolymers even when lower feed ratios are used. [, , ]
Q15: What are the key properties and applications of poly(this compound)?
A15: Poly(this compound) demonstrates several useful properties, including electrical conductivity, redox activity, and the ability to form films. These properties make it suitable for various applications:
- Corrosion protection: POA coatings on metals like copper and mild steel offer protection against corrosion in chloride-rich environments. [, , ]
- Anion exchange: POA and its copolymers can function as anion exchange resins due to the presence of amine groups, finding potential use in water purification and other applications. [, ]
- Sensors: The electrical conductivity of POA can change upon exposure to certain analytes, making it a potential material for developing sensors for gases like ammonia. []
- Electrochromic devices: POA exhibits electrochromism, changing color upon applying an electric potential. This property makes it suitable for applications in displays and other electrochromic devices. [, ]
- Catalytic activity: POA-protected silver nanoparticles have shown promise in catalyzing the reduction of pollutants like 4-nitrophenol and textile dyes, highlighting their potential for environmental remediation. []
Q16: How do dopants affect the properties of poly(this compound)?
A16: Various dopants, including protonic acids (HCl, H2SO4, HClO4), organic acids (tartaric acid, acrylic acid), and polymeric acids (PSSA, PVSA, PAA), significantly affect the properties of poly(this compound) such as:
- Conductivity: Doping with protonic acids increases the conductivity of POA, with HCl resulting in the highest conductivity compared to H2SO4 and HClO4. []
- Solubility: Doping with organic acids like acrylic acid enhances the solubility of POA in organic solvents like m-cresol and NMP. []
- Morphology: Different dopants result in varying morphologies of POA, as observed in SEM studies. For instance, HCl-doped POA exhibits a granular morphology with evenly distributed particles. []
- Thermal stability: The type of dopant influences the thermal stability of POA. PAA-doped POA shows a three-step decomposition pattern, while PSSA and PVSA-doped samples exhibit a four-step decomposition. []
Q17: What analytical techniques are used to study this compound and its metabolites?
A17: Several analytical methods are crucial for investigating this compound and its metabolites:
- HPLC (High-Performance Liquid Chromatography): This technique is vital for separating and quantifying this compound and its isomers (m-anisidine and p-anisidine) in complex matrices like leather and textiles. It effectively addresses potential false-positive results caused by interference from isomers. []
- GC/MS (Gas Chromatography/Mass Spectrometry): This method is employed to identify and quantify this compound metabolites in biological samples, such as urine, following in vivo exposure. []
- 32P-postlabeling analysis: This sensitive technique is specifically designed to detect and quantify DNA adducts formed by this compound metabolites, providing insights into its genotoxic mechanisms. [, ]
Q18: How is the formation of poly(this compound) monitored and characterized?
A18: Various techniques are employed to monitor the formation and characterize the properties of poly(this compound):
- Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of POA, investigate its polymerization kinetics, and evaluate its redox properties. [, , , , ]
- UV-Vis Spectroscopy: This technique provides information about the oxidation state and conjugation length of POA by analyzing its characteristic absorption bands. [, , , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify specific functional groups present in POA and its composites, confirming the polymer structure and interactions with dopants. [, , , , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and microstructure of POA coatings and composites, revealing information about particle size, shape, and distribution. [, , , , ]
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